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Compound of Interest

Compound Name: 6-Bromo-3-cyanochromone

Cat. No.: B1585140 Get Quote

Abstract: 6-Bromo-3-cyanochromone is a halogenated heterocyclic compound built upon the

privileged chromone scaffold. Its unique electronic and structural features, imparted by the

electron-withdrawing bromine and cyano groups, make it a valuable intermediate in medicinal

chemistry, materials science, and for the development of advanced chemical probes. This

guide provides an in-depth analysis of its core physicochemical properties, outlines robust

protocols for its synthesis and characterization, and discusses the implications of its properties

for research and development applications. All methodologies are presented with a focus on

scientific rationale and experimental integrity, providing researchers with a reliable framework

for handling and utilizing this versatile compound.

Introduction to the Chromone Scaffold and the Role
of Key Substituents
The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in the architecture of

numerous natural products and synthetic molecules of therapeutic importance.[1] Its rigid,

planar structure and specific arrangement of hydrogen bond acceptors (the pyrone and

carbonyl oxygens) allow it to serve as an effective scaffold for interacting with a wide range of

biological targets, leading to activities such as anticancer, anti-inflammatory, and antimicrobial

effects.[1][2]

The subject of this guide, 6-Bromo-3-cyanochromone (CAS: 52817-13-7), is functionalized at

two key positions:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1585140?utm_src=pdf-interest
https://www.benchchem.com/product/b1585140?utm_src=pdf-body
https://peerj.com/preprints/2564.pdf
https://peerj.com/preprints/2564.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147667/
https://www.benchchem.com/product/b1585140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-Bromo Group: The bromine atom at the 6-position is a heavy halogen that significantly

influences the molecule's properties. As an electron-withdrawing group (via induction), it

modulates the electron density of the entire ring system. Its presence also increases the

molecular weight and significantly enhances lipophilicity, a critical parameter for membrane

permeability in drug candidates. Furthermore, the bromine atom can participate in halogen

bonding, a specific non-covalent interaction that can influence crystal packing and ligand-

receptor binding.[3]

3-Cyano Group: The nitrile (cyano) group at the 3-position is a potent electron-withdrawing

group and a linear hydrogen bond acceptor. It polarizes the adjacent C2-C3 double bond,

rendering the C2 position highly electrophilic and susceptible to nucleophilic attack—a key

feature for its use as a synthetic intermediate.[4] The nitrile moiety is also a common feature

in approved pharmaceuticals and contributes to the molecule's overall polarity and metabolic

profile.

The combination of these substituents on the chromone core results in a molecule with a

unique profile of reactivity, solubility, and potential for molecular interactions, making a thorough

understanding of its physicochemical properties essential for its effective application.

Synthesis and Molecular Elucidation
The logical and most efficient synthesis of 6-Bromo-3-cyanochromone is a two-step process

starting from the commercially available 5'-Bromo-2'-hydroxyacetophenone. This process

involves the formation of the chromone ring via a Vilsmeier-Haack reaction, followed by the

conversion of the resulting aldehyde to the target nitrile.

Synthetic Workflow
The overall synthetic pathway is depicted below. The initial Vilsmeier-Haack reaction forms the

core heterocyclic structure and installs a formyl group at the 3-position. This intermediate is

then converted to the final product via an oxime, which is subsequently dehydrated.
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Step 1: Vilsmeier-Haack Reaction Step 2: Nitrile Formation

5'-Bromo-2'-hydroxyacetophenone

POCl₃, DMF

6-Bromo-3-formylchromone

 Formylation &
Cyclization 1. NH₂OH·HCl

2. Acetic Anhydride 6-Bromo-3-cyanochromone

 Oximation &
Dehydration 

Click to download full resolution via product page

Figure 1: Two-step synthesis of 6-Bromo-3-cyanochromone.

Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 6-Bromo-3-formylchromone (Intermediate)

Rationale: The Vilsmeier-Haack reaction is the method of choice for preparing 3-

formylchromones from o-hydroxyacetophenones.[5][6] The Vilsmeier reagent, a

chloromethyleniminium salt formed in situ from phosphorus oxychloride (POCl₃) and

dimethylformamide (DMF), acts as the formylating agent. The reaction proceeds via

electrophilic substitution and subsequent intramolecular cyclization with dehydration to yield

the stable chromone ring.

Procedure:

In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and

nitrogen inlet, cool an excess of dimethylformamide (DMF, ~5 molar equivalents) to 0 °C.

Slowly add phosphorus oxychloride (POCl₃, ~3 molar equivalents) dropwise to the DMF,

maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this

temperature to allow for the complete formation of the Vilsmeier reagent.

Dissolve 5'-Bromo-2'-hydroxyacetophenone (1 molar equivalent) in a minimal amount of

DMF.

Add the acetophenone solution dropwise to the Vilsmeier reagent.
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After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6

hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with

vigorous stirring.

The solid precipitate is the crude 6-Bromo-3-formylchromone.[7] Filter the solid, wash

thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to

yield the purified intermediate.

Protocol 2.2.2: Synthesis of 6-Bromo-3-cyanochromone (Final Product)

Rationale: The conversion of an aromatic aldehyde to a nitrile is a standard transformation. A

reliable method involves the formation of an aldoxime using hydroxylamine hydrochloride,

followed by dehydration.[8][9] Acetic anhydride is a common and effective dehydrating agent

for this purpose.

Procedure:

Dissolve 6-Bromo-3-formylchromone (1 molar equivalent) in a suitable solvent such as

ethanol or pyridine in a round-bottom flask.

Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.2 molar equivalents) and a base (e.g.,

sodium acetate, ~1.5 molar equivalents, if using a non-basic solvent) to the solution.

Reflux the mixture for 1-2 hours until TLC analysis indicates the complete consumption of

the starting aldehyde and formation of the intermediate oxime.

Cool the reaction mixture. If desired, the oxime intermediate can be isolated at this stage,

but it is typically carried forward directly.

Add acetic anhydride (~3-4 molar equivalents) to the reaction mixture and reflux for an

additional 2-4 hours. The acetic anhydride dehydrates the oxime to the nitrile.
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After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic

anhydride and precipitate the product.

Filter the solid product, wash with water, and dry.

Recrystallize from a suitable solvent (e.g., acetonitrile or ethanol) to obtain pure 6-Bromo-
3-cyanochromone as white crystals.[10]

Core Physicochemical Properties
The utility of a compound in any application is fundamentally governed by its physicochemical

properties. These parameters dictate its solubility, membrane permeability, formulation

possibilities, and stability.

Summary of Properties
The known and computationally predicted properties of 6-Bromo-3-cyanochromone are

summarized below.

Property Value / Description Source

CAS Number 52817-13-7 PubChem[11]

Molecular Formula C₁₀H₄BrNO₂ PubChem[11]

Molecular Weight 250.05 g/mol PubChem[11]

Appearance White crystals Chem-Impex[10]

Melting Point (M.P.) 219-228 °C Chem-Impex[10]

Lipophilicity (XLogP3) 2.7 (Calculated) PubChem[11]

Topological Polar Surface Area

(TPSA)
50.1 Å² (Calculated) PubChem[11]

pKa (basic) Weakly basic (Predicted) N/A

Storage Store at 4°C, desiccated USBio[12]

Solubility Profile
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Quantitative solubility data is often not publicly available and must be determined

experimentally. Based on the principle of "like dissolves like," a qualitative solubility profile can

be predicted. The compound is expected to be poorly soluble in water but soluble in polar

aprotic organic solvents.

Solvent Predicted Solubility Rationale

Water Poorly Soluble

The large, hydrophobic

aromatic core and bromine

atom outweigh the polarity of

the cyano and carbonyl

groups.

Hexane Insoluble

Non-polar solvent unable to

solvate the polar functional

groups.

Ethanol Sparingly Soluble

Can act as both H-bond donor

and acceptor, but may be

insufficient to fully solvate the

molecule.

Acetone Soluble

Polar aprotic solvent, interacts

well with the polar C=O and

C≡N groups.

Acetonitrile Soluble
Polar aprotic solvent, favorable

interactions.

Dichloromethane (DCM) Soluble

Intermediate polarity, effective

at dissolving many organic

compounds.

Dimethyl Sulfoxide (DMSO) Highly Soluble

Highly polar aprotic solvent,

excellent for dissolving a wide

range of research compounds.

Protocol 3.2.1: Experimental Determination of Solubility (Shake-Flask Method)
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Rationale: The shake-flask method is the gold-standard technique for determining

thermodynamic solubility.[13] It involves creating a saturated solution of the compound at a

constant temperature and then measuring the concentration of the dissolved solute in the

supernatant.

Procedure:

Add an excess amount of 6-Bromo-3-cyanochromone to a known volume of the desired

solvent (e.g., 5 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation

is reached.

Agitate the vial in a temperature-controlled shaker bath (e.g., 25 °C) for a minimum of 24

hours to allow the system to reach thermodynamic equilibrium.

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 1

hour to let the undissolved solid settle.

Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter

the sample through a 0.22 µm syringe filter (compatible with the solvent) to remove any

microscopic particulates.

Accurately dilute the filtered supernatant with a suitable mobile phase.

Quantify the concentration of the compound in the diluted sample using a pre-validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV

detector, against a calibration curve prepared with known concentrations of the compound.

Calculate the solubility in units such as mg/mL or mol/L.

Lipophilicity (LogP)
Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical

determinant of its pharmacokinetic properties (ADME). It is typically expressed as the

logarithm of the partition coefficient (LogP) between n-octanol and water. While

computational methods provide estimates (e.g., XLogP3 = 2.7), experimental determination

is more reliable.[11] Reverse-Phase HPLC offers a rapid and resource-efficient method for
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estimating LogP by correlating a compound's retention time with those of known standards.

[14][15]

Procedure (LogP Estimation by RP-HPLC):

Prepare a set of 5-6 calibration standards with known LogP values that bracket the

expected LogP of the test compound (e.g., uracil, phenol, naphthalene).

Establish an isocratic HPLC method using a C18 column and a mobile phase of

methanol/water or acetonitrile/water. The mobile phase composition should be adjusted to

achieve retention times between 2 and 20 minutes for all compounds.

Inject each standard and the test compound (6-Bromo-3-cyanochromone) individually,

recording the retention time (t_R). Determine the column dead time (t_0) by injecting a

non-retained compound like uracil.

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) /

t_0.

Calculate log k' for each compound.

Create a calibration curve by plotting the known LogP values of the standards (Y-axis)

against their corresponding log k' values (X-axis).

Perform a linear regression on the data points. The resulting equation (y = mx + c) will

correlate retention to lipophilicity.

Using the log k' value of 6-Bromo-3-cyanochromone, interpolate its LogP value from the

calibration curve.

Spectroscopic & Spectrometric Signature
Confirmation of the molecular structure and purity of 6-Bromo-3-cyanochromone relies on a

combination of spectroscopic and spectrometric techniques.

Analytical Confirmation Workflow
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A standard workflow for the complete characterization of a newly synthesized batch of the

compound is shown below.

Structural Confirmation

Purity & Identity

Purified Sample of
6-Bromo-3-cyanochromone

NMR Spectroscopy
(¹H, ¹³C)

Elucidation

Mass Spectrometry
(HRMS)

Elucidation

FT-IR Spectroscopy

Elucidation

HPLC-UV

Verification

Melting Point
Analysis

Verification

Click to download full resolution via product page

Figure 2: Standard analytical workflow for compound characterization.

Predicted Spectroscopic Data
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be simple and

highly characteristic.

δ ~8.9-9.1 ppm (s, 1H): This sharp singlet corresponds to the proton at the C2 position (H-

2). Its significant downfield shift is due to the anisotropic effects of the adjacent carbonyl

group and the electron-withdrawing nature of the cyano group.

δ ~8.2-8.3 ppm (d, 1H): A doublet for the H-5 proton, which is deshielded by the carbonyl

group. It will show a small ortho coupling to H-7.
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δ ~8.0-8.1 ppm (dd, 1H): A doublet of doublets for the H-7 proton, showing ortho coupling

to H-5 and meta coupling to H-8.

δ ~7.8-7.9 ppm (d, 1H): A doublet for the H-8 proton, showing meta coupling to H-7.

¹³C NMR (100 MHz, DMSO-d₆):

δ ~175 ppm: Carbonyl carbon (C-4).

δ ~155-160 ppm: Aromatic carbons attached to oxygen (C-8a, C-2).

δ ~115-140 ppm: Aromatic carbons (C-5, C-6, C-7, C-8, C-4a). The C-6 attached to

bromine will be in this region.

δ ~115 ppm: Cyano carbon (-C≡N).

δ ~100 ppm: C-3 carbon, attached to the cyano group.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum provides clear

evidence of the key functional groups.

Wavenumber (cm⁻¹) Vibration Type Expected Appearance

~2230-2210 C≡N stretch Sharp, medium intensity

~1660-1640 C=O stretch (ketone) Strong, sharp

~1610-1580 C=C stretch (aromatic/pyrone) Medium to strong

~1250-1200 C-O-C stretch (ether) Strong

~850-800 C-H bend (out-of-plane)
Characteristic of substitution

pattern

4.2.3 Mass Spectrometry (MS)

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

Expected Result: HRMS provides an exact mass measurement, confirming the elemental

composition. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%),
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the molecular ion peak will appear as a characteristic doublet (M, M+2) of nearly equal

intensity.

[M+H]⁺ for C₁₀H₅⁷⁹BrNO₂⁺: Calculated m/z = 249.9502

[M+H]⁺ for C₁₀H₅⁸¹BrNO₂⁺: Calculated m/z = 251.9481

Reactivity, Stability, and Handling
Chemical Stability: 6-Bromo-3-cyanochromone is a stable crystalline solid under standard

laboratory conditions. It should be stored in a cool, dry place, protected from light to prevent

potential degradation.[12]

Reactivity: The molecule possesses several reactive sites. The C2 position is highly

electrophilic due to conjugation with both the carbonyl and cyano groups, making it a prime

target for nucleophilic addition reactions, which can lead to ring-opening.[4] The cyano group

can also undergo hydrolysis to an amide or carboxylic acid under strong acidic or basic

conditions.

Handling and Safety: The compound is classified as an acute toxicant and an irritant.[11]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, must be worn at all times. All manipulations should be performed in a well-ventilated

fume hood.

Applications in Research and Development
The unique physicochemical properties of 6-Bromo-3-cyanochromone make it a versatile

building block for various advanced applications.[10]

Pharmaceutical Development: As a "privileged scaffold," the chromone core is a starting

point for synthesizing novel therapeutic agents. The compound serves as a key intermediate

for molecules targeting neurological disorders, where precise modulation of lipophilicity and

polarity is crucial for crossing the blood-brain barrier.[10]

Fluorescent Probes: The rigid, conjugated chromone system forms the basis of many

fluorescent molecules. The cyano and bromo groups can be further functionalized to tune the
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photophysical properties (e.g., emission wavelength, quantum yield) for creating probes to

visualize specific cellular processes.[10]

Materials Science: The electronic properties of the molecule make it a candidate for

incorporation into advanced materials like organic light-emitting diodes (OLEDs), where it

can contribute to the charge-transport or emissive layers.[10]

Conclusion
6-Bromo-3-cyanochromone is a highly functionalized heterocyclic compound with a well-

defined set of physicochemical properties. Its synthesis is achievable through robust and

scalable chemical transformations. The presence of the bromo and cyano substituents creates

a unique electronic and steric profile, rendering the molecule stable for storage yet reactive for

further synthetic elaboration. A comprehensive understanding of its solubility, lipophilicity, and

spectroscopic signatures, as detailed in this guide, is paramount for researchers aiming to

leverage its potential in drug discovery, chemical biology, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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